

Protocol for the Purification of Isocarlinoside from *Viola yedoensis*

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Compound of Interest

Compound Name: *Isocarlinoside*

Cat. No.: B15592479

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Application Note

Introduction

Isocarlinoside, a flavone C-glycoside, has garnered interest among researchers for its potential biological activities. As a member of the flavonoid family, it is a naturally occurring polyphenolic compound found in various plant species. This document provides a detailed protocol for the purification of **Isocarlinoside** from plant material, specifically *Viola yedoensis*, intended for researchers, scientists, and professionals in drug development. The methodology is based on established phytochemical techniques, including solvent extraction, column chromatography, and semi-preparative high-performance liquid chromatography (HPLC).

Data Presentation

The following table summarizes the quantitative data and key parameters for the purification of **Isocarlinoside**. Please note that specific yield and purity percentages at each intermediate step are not detailed in the source literature; therefore, the table focuses on the materials and conditions used in the process.

Parameter	Description
Starting Material	
Plant Species	Viola yedoensis MAKINO
Plant Part	Whole plant
Initial Quantity	Not specified in source
Extraction	
Solvent	Methanol
Method	Sequential solvent extraction
Column Chromatography - Step 1	
Stationary Phase	Amberlite XAD-4
Mobile Phase	Stepwise gradient of aqueous Methanol (10%, 30%, 50%, 70%, 90%) after an initial elution with water.
Fractions Collected	6 fractions (A.1-A.6)
Column Chromatography - Step 2	
Stationary Phase	Sephadex LH-20
Mobile Phase	80% aqueous Methanol
Fractions Collected	3 fractions (B.1-B.3)
Semi-Preparative HPLC	
Column	Merck LiChrospher 100RP-18 (250 x 10 mm i.d.; 5µm particle size)
Mobile Phase	Gradient of acetonitrile in water
Flow Rate	4.5 ml/min
Detection	UV-Vis Diode Array Detector
Final Product	

Compound	Isocarlinoside (luteolin 6-C- α -L-arabinopyranosyl-8-C- β -D-glucopyranoside)
Purity	High purity suitable for spectroscopic analysis (NMR, MS)
Final Yield	Not specified in source

Experimental Protocols

This section details the step-by-step methodology for the purification of **Isocarlinoside** from the whole plant of *Viola yedoensis*.

1. Plant Material Preparation and Extraction

- Obtain the dried whole plant of *Viola yedoensis*.
- Grind the plant material into a fine powder to increase the surface area for extraction.
- Perform a sequential solvent extraction of the ground plant material with methanol to obtain a crude methanolic extract.

2. Initial Fractionation by Column Chromatography (Amberlite XAD-4)

- Prepare a column with Amberlite XAD-4 resin.
- Dissolve the crude methanolic extract in an appropriate solvent and load it onto the column.
- Begin elution with water.
- Subsequently, elute the column with a stepwise gradient of increasing methanol concentration in water. Use 2 liters each of 10%, 30%, 50%, 70%, and 90% aqueous methanol.
- Collect the eluate in six separate fractions (A.1 to A.6).
- Analyze the fractions using analytical HPLC with a diode-array detector to identify the fractions containing flavone C-glycosides. Fractions A.4 and A.5 are expected to contain the

target compounds.

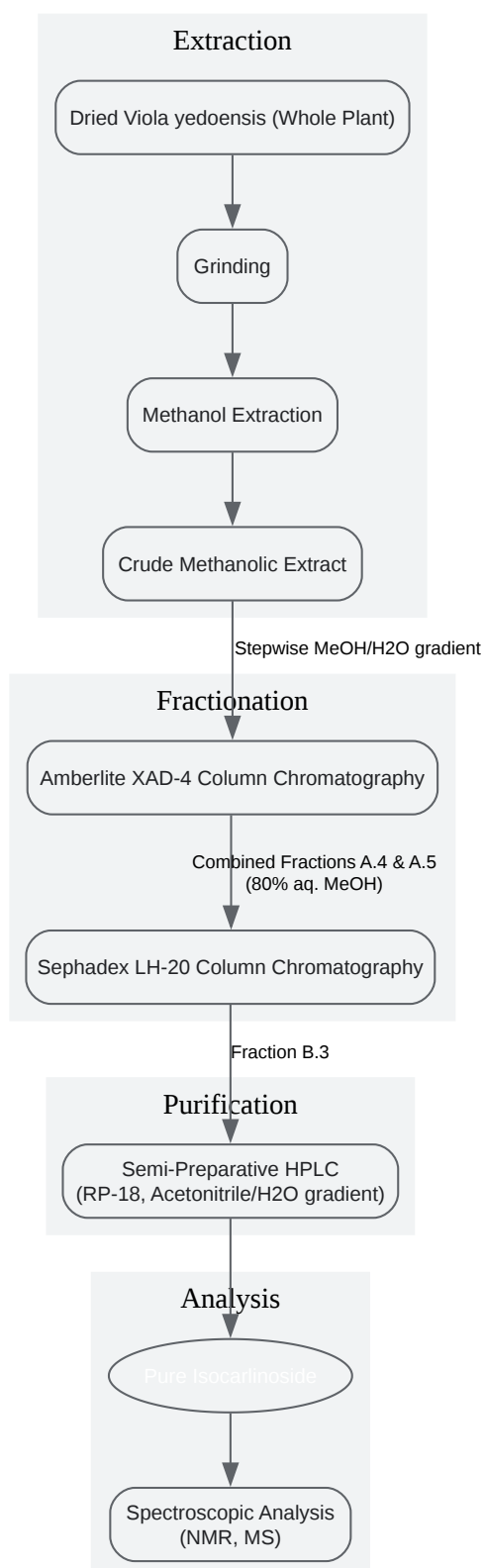
3. Secondary Fractionation by Column Chromatography (Sephadex LH-20)

- Combine the fractions identified to contain flavone C-glycosides (A.4 and A.5) to form a new fraction (B).
- Prepare a Sephadex LH-20 column (40 cm x 2.5 cm i.d.).
- Load fraction B onto the Sephadex LH-20 column.
- Elute the column with 80% aqueous methanol as the mobile phase.
- Collect the eluate in three fractions (B.1 to B.3).
- Analyze the collected fractions by HPLC to identify the fraction enriched with **Isocarlinoside** (expected to be in B.3).

4. Final Purification by Semi-Preparative HPLC

- Concentrate the **Isocarlinoside**-rich fraction (B.3).
- Perform final purification using a semi-preparative HPLC system equipped with a Merck LiChrospher 100RP-18 column (250 x 10 mm i.d.; 5µm particle size).
- Use a gradient of acetonitrile in water as the mobile phase.
- Set the flow rate to 4.5 ml/min.
- Monitor the elution using a UV-Vis diode-array detector.
- Collect the peak corresponding to **Isocarlinoside**.
- Evaporate the solvent from the collected fraction to obtain pure **Isocarlinoside**.
- Confirm the identity and purity of the isolated **Isocarlinoside** using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Visualizations



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Caption: Workflow for **Isocarlinoside** Purification.

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